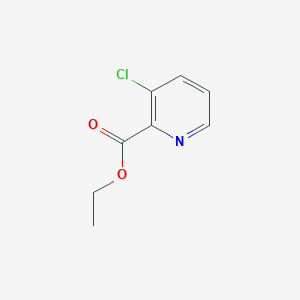

Ethyl 3-chloropyridine-2-carboxylate

Descripción general

Descripción

Ethyl 3-chloropyridine-2-carboxylate is a chemical compound with the CAS Number: 128073-20-1 and a linear formula of C8H8ClNO2 . It has a molecular weight of 185.61 . The compound is liquid in physical form .

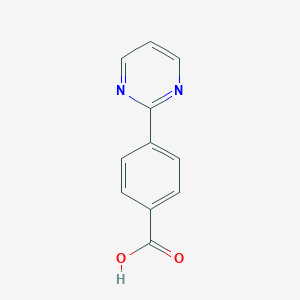

Molecular Structure Analysis

The IUPAC name of this compound is ethyl 3-chloro-2-pyridinecarboxylate . The InChI code for this compound is 1S/C8H8ClNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 .Physical and Chemical Properties Analysis

This compound has a melting point of 104 - 106 @ 0.7mm Hg . The compound is liquid in physical form .Aplicaciones Científicas De Investigación

Synthetic Utility in Organic Chemistry

A study demonstrated the use of ethyl 3-chloropyridine-2-carboxylate in the synthesis of tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation, highlighting its utility as a 1,4-dipole synthon. This method allows for the formation of highly functionalized adducts, offering complete regioselectivity and excellent yields, which are beneficial for further chemical transformations (Zhu, Lan, & Kwon, 2003).

Intermediate for Pesticide Synthesis

This compound has been utilized as an important intermediate in the synthesis of pesticides like chlorantraniliprole. Research has outlined a synthesis route using 2,3-dichloropyridine, showcasing an expedient process with a total yield of 43.1% and highlighting the simplicity and solvent-free nature of the hydrazinolysis step (Ju, 2014).

Fluorescent Dyes for Liquid Crystal Displays

The compound has also found application in the synthesis of new fluorescent dyes for potential use in liquid crystal displays (LCDs). Cyclization reactions involving this compound have led to the development of compounds with high orientation parameters, indicating promising application prospects in advanced display technologies (Bojinov & Grabchev, 2003).

Advanced Material Synthesis

Furthermore, its role extends to the synthesis of advanced materials, including those with potential applications in dyeing and textiles. One study explored its use in the synthesis of disperse dyes, followed by metal complexation with Cu, Co, and Zn, demonstrating good fastness properties on polyester and nylon fabrics. This research suggests the utility of this compound-derived compounds in developing new materials with specific application properties (Abolude, Bello, Nkeonye, & Giwa, 2021).

Safety and Hazards

The safety information for Ethyl 3-chloropyridine-2-carboxylate includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404 . It’s always important to handle chemical compounds with care and appropriate protective measures.

Mecanismo De Acción

- Enzymes and Proteins : Ethyl 3-chloropyridine-2-carboxylate contains a carboxamide moiety, which allows it to form hydrogen bonds with various enzymes and proteins. These interactions often lead to inhibition of their activity .

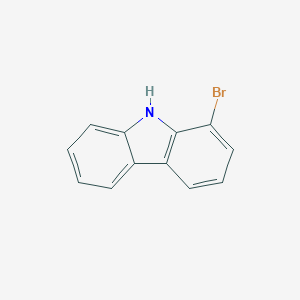

- Unknown : Detailed studies on the affected pathways are scarce. However, researchers have explored similar indole derivatives, which may provide insights into potential pathways .

Target of Action

Biochemical Pathways

Propiedades

IUPAC Name |

ethyl 3-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)7-6(9)4-3-5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPDNHNBAJDBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572549 | |

| Record name | Ethyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128073-20-1 | |

| Record name | Ethyl 3-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

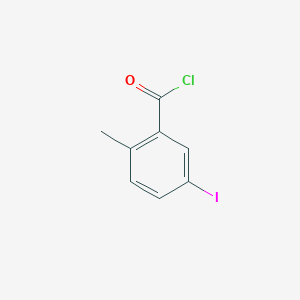

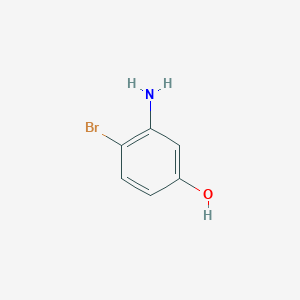

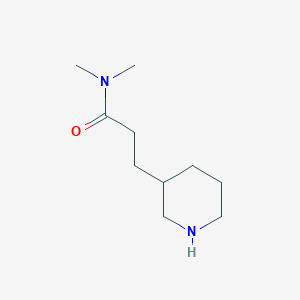

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.